1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 18076-20-5
VCID: VC0096132
InChI: InChI=1S/C11H12N2O/c1-7(14)9-4-5-11-10(6-9)12-8(2)13(11)3/h4-6H,1-3H3
SMILES: CC1=NC2=C(N1C)C=CC(=C2)C(=O)C
Molecular Formula: C11H12N2O
Molecular Weight: 188.23

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone

CAS No.: 18076-20-5

Cat. No.: VC0096132

Molecular Formula: C11H12N2O

Molecular Weight: 188.23

* For research use only. Not for human or veterinary use.

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone - 18076-20-5

Specification

CAS No. 18076-20-5
Molecular Formula C11H12N2O
Molecular Weight 188.23
IUPAC Name 1-(1,2-dimethylbenzimidazol-5-yl)ethanone
Standard InChI InChI=1S/C11H12N2O/c1-7(14)9-4-5-11-10(6-9)12-8(2)13(11)3/h4-6H,1-3H3
Standard InChI Key FQELCUQXPNYOQS-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1C)C=CC(=C2)C(=O)C

Introduction

Chemical Identity and Basic Properties

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone is a heterocyclic organic compound classified as a benzimidazole derivative. This compound has been cataloged in chemical databases with specific identifiers that facilitate its recognition and study in scientific research.

Identification Data

The compound is characterized by several identifiers that enable its unambiguous recognition in chemical databases and literature:

Table 1: Chemical Identifiers of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone

ParameterValue
CAS Number18076-20-5
PubChem CID39104479
InChIInChI=1S/C11H12N2O/c1-7(14)9-4-5-11-10(6-9)12-8(2)13(11)3/h4-6H,1-3H3
InChIKeyFQELCUQXPNYOQS-UHFFFAOYSA-N
SMILESCC1=NC2=C(N1C)C=CC(=C2)C(=O)C
DSSTox Substance IDDTXSID701254596

The compound has a molecular formula of C₁₁H₁₂N₂O with a calculated molecular weight of 188.23 g/mol . It can be referred to by several synonyms, including 1-(1,2-dimethylbenzimidazol-5-yl)ethanone, 1-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)ethan-1-one, and ketone, 1,2-dimethyl-5-benzimidazolyl methyl .

Physical and Chemical Properties

The physical and chemical properties of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone are determined by its molecular structure, which includes a benzimidazole core with methyl substituents and an acetyl functional group.

The compound features:

  • A benzimidazole core with nitrogen atoms at positions 1 and 3

  • Methyl substituents at positions 1 and 2

  • An acetyl group (ethanone) at position 5 of the benzene ring

The presence of the benzimidazole core contributes to the compound's potential for hydrogen bonding, while the acetyl group introduces polarity and potential for reactivity typical of ketones . The methyl substituents at positions 1 and 2 affect the electron distribution in the aromatic system, potentially influencing the compound's chemical behavior and biological interactions.

Structural Characteristics

Molecular Structure

The molecular structure of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone consists of a benzimidazole scaffold with specific substitution patterns. The benzimidazole core is formed by a benzene ring fused with an imidazole ring, creating a bicyclic heterocyclic system. The compound bears methyl groups at positions 1 and 2 of the imidazole ring, and an acetyl (ethanone) group at position 5 of the benzene portion .

Structural Significance

The structural features of this compound contribute significantly to its potential chemical behavior and biological interactions:

  • The benzimidazole scaffold is known for its importance in medicinal chemistry due to its ability to interact with various biological targets.

  • The N-methylation at position 1 alters the electronic properties of the imidazole ring and eliminates the possibility of N-H hydrogen bonding.

  • The methyl group at position 2 influences the electron density distribution in the imidazole ring.

  • The acetyl group at position 5 introduces a carbonyl functionality that can serve as a hydrogen bond acceptor and may also participate in various chemical transformations.

These structural characteristics collectively determine the compound's physicochemical properties, including solubility, reactivity, and potential biological activities.

Synthesis Methods

Related Synthetic Procedures

Based on synthetic procedures for related compounds, the synthesis of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone might involve reactions similar to those used for other benzimidazole derivatives. For instance, the synthesis of 2-(methylthio)-1H-benzo[d]imidazole derivatives involves a series of reactions including alkylation with sodium hydride and subsequent functionalization .

One potential synthetic route could involve:

  • Formation of the benzimidazole core

  • N-methylation using methyl iodide in the presence of a base like sodium hydride

  • Introduction of the acetyl group at position 5 through appropriate acetylation reactions

The synthesis of similar compounds, such as 6-Methoxy-1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, involves the use of sodium hydride as a base for deprotonation followed by reaction with methyl iodide for N-methylation . Similar approaches might be applicable for the preparation of our target compound with appropriate modifications.

CompoundStructure VariationPotential Biological Activities
1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanoneMethyl groups at positions 1 and 2, acetyl at position 5Predicted antimicrobial, antifungal, antitumor properties based on structural features
1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanoneEthyl at position 1, methyl at position 2, acetyl at position 5Antimicrobial, antifungal, antitumor activities mentioned in literature
1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-oneMethyl groups at positions 1 and 5, carbonyl at position 2Known for enzyme-inhibitory applications and antitumor potential

The related compound 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone is recognized for its potential applications in medicinal chemistry research, particularly for antimicrobial, antifungal, and antitumor properties. This suggests that our target compound might exhibit similar biological activities, potentially modulated by the difference in substitution at position 1.

Structure-Activity Relationships

Impact of Functional Groups

The biological and chemical properties of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone are influenced by its specific functional groups:

  • The benzimidazole core is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and van der Waals interactions.

  • N-methylation at position 1 typically:

    • Increases lipophilicity

    • Eliminates the possibility of N-H hydrogen bond donation

    • May enhance membrane permeability

  • The methyl group at position 2:

    • Affects the electron density of the imidazole ring

    • Provides steric effects that may influence binding interactions

    • May protect the C-2 position from metabolic degradation

  • The acetyl group at position 5:

    • Introduces hydrogen bond acceptor capabilities

    • Adds a potential site for nucleophilic attack

    • May influence the compound's electronic distribution and binding properties

These structural features collectively determine how the compound might interact with biological systems and potential therapeutic targets.

Comparison with Other Benzimidazole Derivatives

The specific substitution pattern of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone distinguishes it from other benzimidazole derivatives and likely influences its particular activity profile. For example, benzimidazole derivatives with 2-(methylthio) substitution have been investigated for their antimicrobial potential , while benzimidazol-2(3H)-one derivatives have been explored for various biological applications.

The position and nature of substituents on the benzimidazole scaffold can dramatically affect biological activity. For instance, methoxy substituents often enhance membrane permeability and binding to specific targets, while nitro groups can act as hydrogen bond acceptors and influence electronic properties .

Analytical Characterization

Chromatographic Methods

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the purification and analysis of benzimidazole derivatives . These methods can be used to assess the purity of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone and separate it from structural analogs or synthesis byproducts.

Research AreaPotential ApplicationBasis for Prediction
Antimicrobial ResearchDevelopment of novel antibacterial or antifungal agentsKnown properties of benzimidazole derivatives
Anticancer StudiesInvestigation as potential antitumor agentStructural similarity to compounds with documented antitumor properties
Enzyme InhibitionDevelopment of selective enzyme inhibitorsSpecific substitution pattern that may confer binding selectivity
Medicinal ChemistryBuilding block for more complex bioactive moleculesFunctional groups amenable to further chemical transformations
Chemical BiologyProbe for investigating biological mechanismsStructural features that may enable specific interactions with biological targets

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